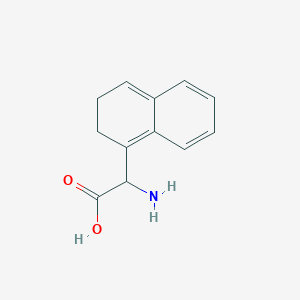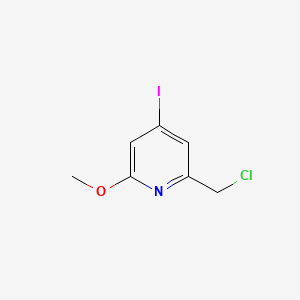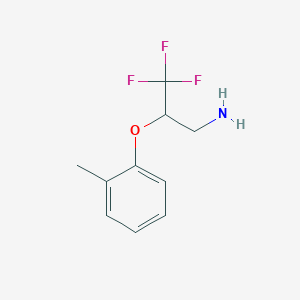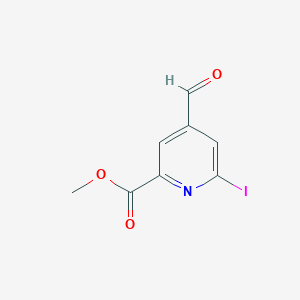
Methyl 4-formyl-6-iodopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-6-iodopyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 4-position, an iodine atom at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-6-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of reagents such as iodine, formic acid, and methanol under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methyl 4-carboxy-6-iodopyridine-2-carboxylate.
Reduction: Methyl 4-hydroxymethyl-6-iodopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-formyl-6-iodopyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-formyl-6-iodopyridine-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-iodopyridine-2-carboxylate: Lacks the formyl group at the 4-position.
Methyl 4-formylpyridine-2-carboxylate: Lacks the iodine atom at the 6-position.
Methyl 6-iodopyridine-2-carboxylate: Lacks the formyl group at the 4-position.
Uniqueness
Methyl 4-formyl-6-iodopyridine-2-carboxylate is unique due to the combination of the formyl group, iodine atom, and carboxylate ester group on the pyridine ring
Propriétés
Formule moléculaire |
C8H6INO3 |
|---|---|
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
methyl 4-formyl-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H6INO3/c1-13-8(12)6-2-5(4-11)3-7(9)10-6/h2-4H,1H3 |
Clé InChI |
OZGYZQMVJRTTLI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=C1)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


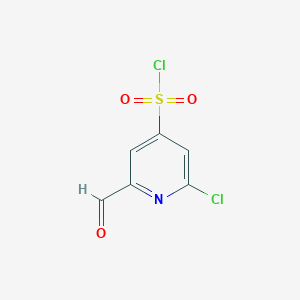

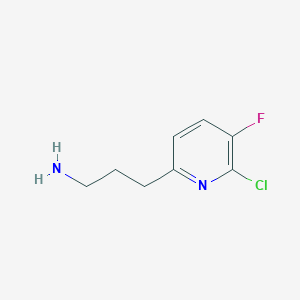
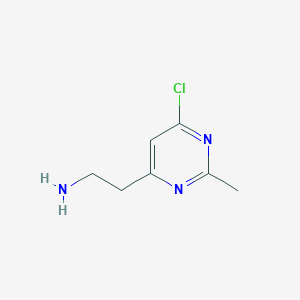
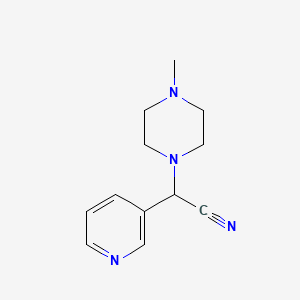
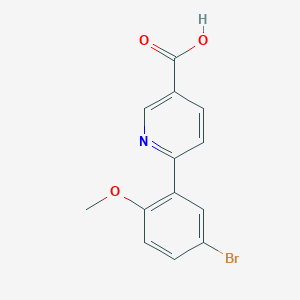
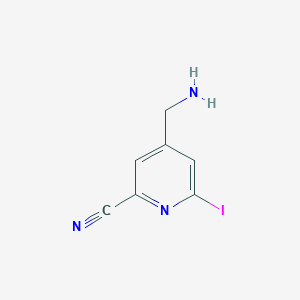



![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
